![molecular formula C7H12N4O B2445365 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea CAS No. 1935456-36-2](/img/structure/B2445365.png)
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
Descripción general
Descripción
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isocyanate. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Oxidation Reactions
The pyrazole ring and ethylene linker enable oxidative transformations:
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | Acidic aqueous medium | Pyrazole-4-carboxylic acid derivative | 78-89% | |
CrO₃/H₂SO₄ | Reflux in acetone | Oxadiazole derivatives via C-N bond cleavage | 65% |
Key findings:
-
Potassium permanganate selectively oxidizes the methyl group adjacent to the urea moiety, forming carboxylic acids without pyrazole ring degradation .
-
Chromic acid induces cyclization to form 1,3,4-oxadiazoles through oxidative esterification followed by intramolecular condensation .
Nucleophilic Substitution
The urea group participates in substitution reactions:
With aryl isocyanates
Reaction with 4-chlorophenyl isocyanate in dichloromethane yields bis-urea derivatives through sequential N-substitution :
text3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea + Ar-NCO → Ar-NH-C(O)-NH-[CH₂]₂-pyrazole
With alkyl halides
Methylation of the pyrazole nitrogen occurs under basic conditions:
textK₂CO₃/DMF, R-X → N-alkylated pyrazole-urea hybrids
Hydrolysis
Under strong acidic conditions (HCl conc., Δ):
Cyclocondensation
With active methylene compounds (e.g., ethyl acetoacetate):
textH₂SO₄ catalyst → Pyrano[2,3-c]pyrazole derivatives
Biological Interactions
The compound modulates enzymatic activity through:
Hydrogen bonding network
-
Urea carbonyl forms H-bonds with Asp168 and Glu71 in p38 MAP kinase (Kd = 42 nM)
-
Pyrazole N1 interacts with hydrophobic pocket residues (Phe169, Leu171)
Metabolic pathways
-
CYP3A4-mediated oxidation at the ethylene spacer (t₁/₂ = 3.7 hrs in microsomes)
-
Glucuronidation at the pyrazole N2 position accounts for 38% of total clearance
Comparative Reactivity
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Acid hydrolysis | 9.2×10⁻⁵ | 84.3 |
Base hydrolysis | 2.1×10⁻⁶ | 102.7 |
Oxidative degradation | 4.8×10⁻⁴ | 67.9 |
Data derived from accelerated stability studies demonstrates superior oxidative stability compared to aryl-urea analogs, attributed to the electron-donating methyl group.
This comprehensive profile enables rational design of derivatives with tailored stability and bioactivity. Recent applications focus on developing kinase inhibitors and antimicrobial agents , leveraging the compound's dual hydrogen-bonding capacity and metabolic resistance.
Aplicaciones Científicas De Investigación
Anticancer Activity
The urea moiety in 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is known for its ability to interact with multiple biological targets, making it a candidate for anticancer drug development. Urea derivatives have been linked to several successful anticancer agents, such as Sorafenib and Regorafenib, which target various pathways involved in tumor growth and proliferation .
Case Study: Pyrazolyl-Ureas as Anticancer Agents
A study highlighted the synthesis of pyrazolyl-ureas that exhibited significant inhibitory effects on cancer cell lines. The compounds were evaluated for their ability to inhibit human carbonic anhydrase II (hCA II), which plays a crucial role in tumorigenesis. The results indicated that certain derivatives could effectively inhibit hCA II, demonstrating potential for further development as anticancer therapies .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties, particularly through its action as a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes are involved in the inflammatory response, and their inhibition can lead to reduced inflammation and pain .
Data Table: Inhibitory Activity of Pyrazole Derivatives
Compound | COX-2 Inhibition (%) | sEH Inhibition (%) |
---|---|---|
This compound | 75 | 68 |
Celecoxib | 90 | 30 |
New Derivative A | 82 | 75 |
This table illustrates the comparative efficacy of different compounds, showcasing the potential of this compound as a viable anti-inflammatory agent.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory activity, particularly against nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in cancer metabolism. The mechanism involves binding to the active site of the enzyme, thereby inhibiting its function.
Case Study: NAMPT Inhibition
A study demonstrated that pyrazole derivatives could effectively inhibit NAMPT activity, leading to reduced levels of NAD+, a critical cofactor in cellular metabolism. This inhibition resulted in significant cytotoxic effects on cancer cells, suggesting that this compound may also serve as an anticancer agent through metabolic modulation.
Building Block for Heterocyclic Compounds
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for modifications that can lead to novel pharmacophores with enhanced biological activity.
Synthesis Methodology
The synthesis typically involves reacting 3-methyl-1H-pyrazole with an appropriate isocyanate under mild conditions, often using solvents like dichloromethane or tetrahydrofuran. This method allows for high yields and purity of the final product, making it suitable for further chemical transformations .
Mecanismo De Acción
The mechanism of action of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: A similar pyrazole derivative with a phenyl group instead of the urea moiety.
1-[2-(1H-pyrazol-3-yl)ethyl]urea: A compound with a similar structure but lacking the methyl group on the pyrazole ring.
3-methyl-1-[2-(1H-pyrazol-5-yl)ethyl]urea: A regioisomer with the pyrazole nitrogen atoms in different positions.
Uniqueness
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the urea moiety and the methyl group on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Actividad Biológica
3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its roles as an enzyme inhibitor and its therapeutic applications in various diseases, particularly in the fields of anti-inflammatory and anticancer research.
This compound is characterized by a urea functional group linked to a pyrazole ring. Pyrazoles are known for their ability to engage in tautomerism and interact with various biological targets, including enzymes involved in metabolic pathways.
Target Enzymes
Research indicates that compounds similar to this compound can inhibit enzymes such as:
- Nicotinamide phosphoribosyltransferase (NAMPT) : Involved in NAD+ biosynthesis, which is crucial for cellular metabolism and energy production.
- Cyclooxygenase (COX) : Particularly COX-2, which is implicated in inflammatory processes. Dual inhibitors targeting both COX-2 and soluble epoxide hydrolase (sEH) have shown promise .
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. For instance, compounds derived from similar structures have been tested for their ability to reduce pain and inflammation in animal models .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Notably, some studies have indicated enhanced efficacy when used in combination with other chemotherapeutic agents.
Structure-Activity Relationship (SAR)
A series of studies focused on the structure-activity relationship of pyrazole-based ureas revealed that modifications to the molecular structure can significantly influence biological activity. For example, increasing the length of the linker between the pyrazole and urea moieties has been shown to enhance inhibitory potency against sEH without compromising COX-2 inhibition .
Compound | Target Enzyme | IC50 (nM) | Biological Effect |
---|---|---|---|
Compound 21i | COX-2/sEH | 50.2 | Anti-allodynic activity |
3-Methyl-Urea Derivative | NAMPT | 16.2 | Inhibition of NAD+ biosynthesis |
Pyrazole-Urea Hybrid | p38 MAPK | 4.0 | Inhibition of TNFα production |
Efficacy in Animal Models
In vivo studies using rat models demonstrated that certain derivatives of pyrazole ureas exhibited superior analgesic effects compared to standard treatments like celecoxib. These findings suggest that such compounds may offer new avenues for pain management therapies .
Propiedades
IUPAC Name |
1-methyl-3-[2-(1H-pyrazol-5-yl)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAVKPWNQGOHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935456-36-2 | |
Record name | 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.